

# The Significance of BRD7 in Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Brd7-IN-1 |           |
| Cat. No.:            | B2624244  | Get Quote |

### **Abstract**

Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in the landscape of cancer biology. Initially identified as a gene downregulated in nasopharyngeal carcinoma, its role as a tumor suppressor has since been established across a spectrum of malignancies. BRD7 is an integral component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex and plays a pivotal role in transcriptional regulation, cell cycle control, and the DNA damage response. Its interaction with key tumor suppressors like p53 and BRCA1 underscores its significance in maintaining genomic integrity. This technical guide provides a comprehensive overview of the multifaceted role of BRD7 in various cancers, details key experimental methodologies for its study, and visualizes its involvement in crucial signaling pathways, offering a valuable resource for researchers and drug development professionals.

### Introduction to BRD7

BRD7 is a member of the bromodomain-containing protein family, characterized by a conserved bromodomain that recognizes and binds to acetylated lysine residues on histones and other proteins.[1] This interaction is fundamental to its function in chromatin remodeling and the regulation of gene expression.[1] BRD7 is a subunit of the SWI/SNF chromatin remodeling complex, specifically the PBAF variant, which is essential for modulating DNA accessibility and, consequently, transcription.[2]

Functionally, BRD7 acts as a potent tumor suppressor. Its expression is frequently downregulated or lost in a multitude of human cancers, including but not limited to,



nasopharyngeal, breast, ovarian, and hepatocellular carcinomas.[1][3] Mechanistically, BRD7 exerts its tumor-suppressive functions through various avenues: it is a crucial co-factor for the tumor suppressor p53, enhancing its transcriptional activity; it interacts with BRCA1 to regulate estrogen receptor expression in breast cancer; and it modulates key signaling pathways such as Wnt/β-catenin and Pl3K/Akt.[1][3][4] This guide delves into the specific roles of BRD7 across different cancer types, presents quantitative data on its expression, outlines detailed experimental protocols for its investigation, and provides visual representations of its signaling networks.

# The Role of BRD7 in Various Cancer Types

The expression and function of BRD7 are significantly altered in numerous cancers, generally pointing towards a tumor-suppressive role. However, some studies indicate a more complex, context-dependent function.

### **Nasopharyngeal Carcinoma (NPC)**

BRD7 was first identified as a gene with reduced expression in NPC biopsies and cell lines.[1] Its re-expression in NPC cells has been shown to inhibit cell proliferation, block the G1/S phase transition of the cell cycle, and suppress tumor growth and metastasis.[1][5] Mechanistically, BRD7 negatively regulates the β-catenin and ERK1/2 pathways in NPC.[1] It also inhibits the enhancer activity and expression of BIRC2, an oncogene in NPC.[5] Furthermore, BRD7 has been shown to inhibit immune escape in NPC by downregulating PD-L1 expression through the PI3K/AKT/mTOR/STAT3 pathway.[6] Low BRD7 expression is also associated with radioresistance in NPC patients.[7]

### **Breast Cancer**

In breast cancer, BRD7 is a critical binding partner of the tumor suppressor BRCA1 and is involved in regulating approximately 30% of BRCA1 target genes.[1] The BRD7-BRCA1 interaction is essential for the transcriptional regulation of the estrogen receptor  $\alpha$  (ER $\alpha$ ), and loss of either protein leads to resistance to fulvestrant treatment.[1][8] BRD7 expression is often downregulated in breast cancer, particularly in tumors with wild-type p53.[1][9] Studies have shown that low BRD7 expression correlates with larger tumor size and more advanced clinical stages.[1] Functionally, BRD7 inhibits cell proliferation and can sensitize breast cancer cells to treatments like paclitaxel.[10][11]



### **Ovarian Cancer**

BRD7 expression is significantly decreased in ovarian cancer tissues compared to normal ovarian tissue, with high-grade serous carcinomas showing even lower expression than low-grade ones.[1][4][12] Overexpression of BRD7 in ovarian cancer cells suppresses cell viability, and invasion, and promotes apoptosis.[1][4] Notably, the tumor-suppressive effects of BRD7 in ovarian cancer appear to be independent of p53 status and are mediated through the negative regulation of the Wnt/β-catenin pathway.[1][4][13]

# **Hepatocellular Carcinoma (HCC)**

The role of BRD7 in HCC is a subject of ongoing investigation with some conflicting reports. Several studies have demonstrated that BRD7 is downregulated in HCC and acts as a tumor suppressor.[14][15] In this context, BRD7 inhibits HCC progression by positively regulating the p53 pathway; it directly binds to the p53 promoter to upregulate its transcription.[4][16] Higher BRD7 expression has been associated with better survival rates in some patient cohorts.[14] [15] However, other studies utilizing TCGA data have suggested that higher BRD7 expression may be associated with a worse prognosis.[13][17] This discrepancy highlights the need for further research to elucidate the context-dependent functions of BRD7 in HCC.

### **Colorectal Cancer (CRC)**

Similar to HCC, the role of BRD7 in CRC is not fully resolved. Some studies report lower BRD7 expression in CRC tissues and cell lines compared to normal controls, with low expression correlating with a more advanced clinical stage and shorter overall survival.[3] However, a recent study has proposed an oncogenic role for BRD7 in the later stages of colorectal carcinogenesis, suggesting that it can promote cell proliferation and tumor growth by stabilizing c-Myc.[12][18] This dual role may be dependent on the stage of tumorigenesis.

### **Other Cancers**

BRD7's tumor-suppressive functions have also been documented in other malignancies. It is downregulated in gastric and prostate cancers.[1] In prostate cancer, BRD7 interacts with and inhibits the transcriptional activity of the androgen receptor (AR) through its interaction with TRIM24.[1] In non-small cell lung cancer (NSCLC), decreased BRD7 expression is associated with reduced survival rates.[8]



# **Quantitative Data on BRD7 Expression**

The downregulation of BRD7 is a common feature across many cancer types. The following tables summarize the available quantitative data on BRD7 expression.

Table 1: BRD7 mRNA Expression in Cancer vs. Normal Tissue



| Cancer Type                                                           | Tissue<br>Comparison                                     | Fold<br>Change/Expre<br>ssion Level | Significance<br>(p-value) | Reference(s) |
|-----------------------------------------------------------------------|----------------------------------------------------------|-------------------------------------|---------------------------|--------------|
| Nasopharyngeal<br>Carcinoma                                           | Cancer vs. Normal Nasopharyngeal Epithelium              | Significantly<br>Decreased          | < 0.001                   | [2]          |
| Breast Cancer                                                         | Cancer vs. Non-<br>cancerous<br>Breast Tissue            | Lower average expression in cancer  | Not specified             | [1]          |
| High BRD7<br>expression:<br>58.7% in cancer<br>vs. 83.6% in<br>normal | Not specified                                            | [1]                                 |                           |              |
| Ovarian Cancer                                                        | Serous Ovarian<br>Cancer vs.<br>Normal Ovarian<br>Tissue | Significantly<br>Lower in Cancer    | = 0.02                    | [4][12]      |
| High-Grade<br>Serous vs. Low-<br>Grade Serous<br>Cancer               | Significantly<br>Lower in High-<br>Grade                 | = 0.01                              | [4][12]                   |              |
| High-Grade<br>Serous Cancer<br>vs. Normal<br>Tissue                   | Significantly<br>Lower in High-<br>Grade                 | = 0.01                              | [4][12]                   | _            |
| Hepatocellular<br>Carcinoma                                           | Cancer vs.<br>Normal Liver<br>Tissue (TCGA)              | Higher in Cancer                    | = 0.002                   | [13]         |
| Colorectal<br>Cancer                                                  | Cancer vs.<br>Normal Colon<br>Epithelial Cells           | Upregulated in CRC cell lines       | Not specified             | [19]         |



Table 2: Correlation of BRD7 Expression with Clinicopathological Features

| Cancer Type                             | Parameter                                        | Correlation with BRD7 Expression             | Significance<br>(p-value) | Reference(s) |
|-----------------------------------------|--------------------------------------------------|----------------------------------------------|---------------------------|--------------|
| Breast Cancer                           | Tumor Size                                       | Negative                                     | = 0.025                   | [1]          |
| Clinical TNM<br>Stage                   | Negative                                         | = 0.002                                      | [1]                       | _            |
| Estrogen<br>Receptor (ER)<br>Expression | Positive                                         | = 0.02                                       | [1]                       |              |
| HER2<br>Expression                      | Negative                                         | = 0.039                                      | [1]                       |              |
| Nasopharyngeal<br>Carcinoma             | Clinical Stage<br>(III/IV vs. I/II)              | Lower in advanced stages                     | Not specified             | [10]         |
| Patient Survival                        | High expression associated with better prognosis | Not specified                                | [10]                      |              |
| Hepatocellular<br>Carcinoma             | Overall Survival<br>(TCGA)                       | High expression associated with poor OS      | = 0.002                   | [13]         |
| Overall Survival                        | High expression associated with better OS        | < 0.001                                      | [8]                       |              |
| Glioma                                  | Overall Survival                                 | High expression associated with favorable OS | < 0.001                   | [8]          |

# **Key Signaling Pathways Involving BRD7**

BRD7 is integrated into several critical signaling networks that are frequently dysregulated in cancer.



### The p53 Pathway

BRD7 is a vital co-factor for the tumor suppressor protein p53.[1] It physically interacts with p53 and the histone acetyltransferase p300.[20] This interaction is necessary for the efficient transcriptional activation of a subset of p53 target genes, such as p21, which is a critical cell cycle inhibitor.[1] By enhancing p53 function, BRD7 promotes oncogene-induced senescence, a key barrier to tumor progression.[20] In breast cancer, BRD7 stabilizes p53 by decreasing the phosphorylation of its negative regulator, MDM2.[10]



Click to download full resolution via product page

BRD7's role in the p53 signaling pathway.

# Wnt/β-catenin Pathway

BRD7's interaction with the Wnt/ $\beta$ -catenin pathway is particularly relevant in ovarian and nasopharyngeal cancers.[1] In these contexts, BRD7 acts as a negative regulator of the pathway by inhibiting the nuclear accumulation of  $\beta$ -catenin.[1][4] By preventing  $\beta$ -catenin from translocating to the nucleus, BRD7 suppresses the transcription of its target genes, such as c-myc and cyclin D1, which are key drivers of cell proliferation.





Click to download full resolution via product page

BRD7's inhibitory effect on the Wnt/ $\beta$ -catenin pathway.

### PI3K/Akt Pathway

BRD7 has been shown to negatively regulate the PI3K/Akt signaling pathway, a critical network for cell survival and proliferation.[1][21] BRD7 can interact with the p85α regulatory subunit of PI3K, leading to its nuclear translocation and subsequent attenuation of PI3K signaling in the cytoplasm.[21] This results in reduced Akt phosphorylation and downstream signaling, thereby inhibiting cancer cell growth and metastasis.[1]





Click to download full resolution via product page

BRD7's regulation of the PI3K/Akt signaling pathway.

# **Experimental Protocols**

Studying the function of BRD7 requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

# **Chromatin Immunoprecipitation (ChIP)**

ChIP is used to identify the genomic regions where BRD7 binds.

Materials:



- 10% Formaldehyde
- Glycine
- Ice-cold PBS with 0.5 mM PMSF
- Swelling Buffer
- Sonication Buffer (0.1% SDS)
- Anti-BRD7 antibody and IgG control
- Protein A/G Sepharose beads
- · Wash Buffers A and B
- TE Buffer
- Elution Buffer
- NaCl
- RNase A
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol

- Cross-link cells with 1% formaldehyde for 10-30 minutes at room temperature.
- Quench the cross-linking reaction with glycine.
- · Wash cells with ice-cold PBS/PMSF.
- Lyse cells and prepare nuclei.



- Sonicate the chromatin to shear DNA to fragments of 200-1000 bp.
- Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
- Pre-clear the chromatin with Protein A/G Sepharose beads.
- Incubate the chromatin with anti-BRD7 antibody or IgG control overnight at 4°C.
- Add Protein A/G Sepharose beads to capture the antibody-protein-DNA complexes.
- Wash the beads sequentially with Sonication Buffer, Wash Buffer A, Wash Buffer B, and TE Buffer.
- Elute the complexes from the beads with Elution Buffer.
- Reverse the cross-links by incubating at 65°C with NaCl.
- Treat with RNase A and then Proteinase K to remove RNA and protein.
- Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
- Analyze the immunoprecipitated DNA by qPCR or sequencing (ChIP-seq).[16][22][23][24]
   [25]

# Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with BRD7.

#### Materials:

- IP Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
- Anti-BRD7 antibody and IgG control
- Protein A/G Sepharose or magnetic beads
- Wash Buffer (e.g., IP Lysis Buffer)
- Elution Buffer (e.g., SDS-PAGE sample buffer)



- · Lyse cells in IP Lysis Buffer on ice.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the lysate.
- Pre-clear the lysate by incubating with Protein A/G beads and an IgG control antibody.
- Incubate the pre-cleared lysate with the anti-BRD7 antibody or IgG control overnight at 4°C.
- Add Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads multiple times with IP Lysis Buffer to remove non-specific binding proteins.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blot using antibodies against suspected interacting partners.[20][26][27][28][29]





Click to download full resolution via product page

A generalized workflow for Co-Immunoprecipitation.

### **Western Blot**

Western blotting is used to detect and quantify the expression of BRD7 protein.

#### Materials:

• Lysis Buffer (e.g., RIPA buffer) with protease inhibitors



- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary anti-BRD7 antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Prepare protein lysates from cells or tissues.
- Determine protein concentration using a BCA or Bradford assay.
- Denature protein samples by boiling in SDS-PAGE sample buffer.
- Separate proteins by size using SDS-PAGE.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-BRD7 antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.[5][9]
   [14][15][30]



# **Quantitative Real-Time PCR (qRT-PCR)**

qRT-PCR is used to measure the mRNA expression level of BRD7.

#### Materials:

- RNA extraction kit
- Reverse transcriptase
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers specific for BRD7 and a housekeeping gene (e.g., GAPDH, β-actin)

#### Protocol:

- Isolate total RNA from cells or tissues.
- · Assess RNA quality and quantity.
- Synthesize cDNA from the RNA using reverse transcriptase.
- Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for BRD7 and a housekeeping gene.
- Run the qPCR reaction in a real-time PCR machine.
- Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of BRD7 mRNA.[31][32][33]

# Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of BRD7 protein in tissue samples.

#### Materials:

Formalin-fixed, paraffin-embedded tissue sections



- Xylene and ethanol series for deparaffinization and rehydration
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide to block endogenous peroxidase activity
- Blocking buffer (e.g., normal serum)
- Primary anti-BRD7 antibody
- Biotinylated secondary antibody
- Avidin-biotin-peroxidase complex (ABC) reagent
- DAB substrate
- Hematoxylin for counterstaining
- Mounting medium

- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval by heating the slides in antigen retrieval buffer.
- Block endogenous peroxidase activity with hydrogen peroxide.
- Block non-specific binding sites with blocking buffer.
- Incubate the sections with the primary anti-BRD7 antibody overnight at 4°C.
- Wash the sections with PBS.
- Incubate with a biotinylated secondary antibody.
- Wash and incubate with ABC reagent.
- Develop the signal with DAB substrate.



- · Counterstain with hematoxylin.
- Dehydrate the sections and mount with a coverslip.
- Visualize and score the staining under a microscope.[10][34][35][36][37][38]

### **Conclusion and Future Directions**

BRD7 has unequivocally been established as a key tumor suppressor in a wide array of human cancers. Its role in chromatin remodeling, transcriptional regulation of crucial tumor suppressors like p53 and BRCA1, and its modulation of oncogenic signaling pathways highlight its central position in the cellular machinery that guards against malignant transformation. The frequent downregulation of BRD7 in tumors underscores its potential as a prognostic biomarker and a therapeutic target.

Future research should focus on several key areas. Firstly, a more comprehensive understanding of the mechanisms leading to BRD7 downregulation in different cancers is needed, including the roles of epigenetic silencing and microRNA-mediated regulation. Secondly, the conflicting data on BRD7's role in cancers like HCC and CRC needs to be resolved, likely through studies that consider the specific genetic and molecular context of the tumors. Finally, the development of therapeutic strategies to restore BRD7 function in cancer cells, either through direct gene therapy or small molecule modulators, represents a promising avenue for novel cancer treatments. The detailed methodologies and pathway visualizations provided in this guide offer a solid foundation for researchers to further unravel the complexities of BRD7 and harness its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. BRD7 expression and c-Myc activation forms a double-negative feedback loop that controls the cell proliferation and tumor growth of nasopharyngeal carcinoma by targeting



oncogenic miR-141 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD7: a novel tumor suppressor gene in different cancers PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor suppressive effects of bromodomain-containing protein 7 (BRD7) in epithelial ovarian carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. BRD7 suppresses invasion and metastasis in breast cancer by negatively regulating YB1-induced epithelial-mesenchymal transition PMC [pmc.ncbi.nlm.nih.gov]
- 7. CircBRD7 attenuates tumor growth and metastasis in nasopharyngeal carcinoma via epigenetic activation of its host gene PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of BRD7 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- 9. bio-rad.com [bio-rad.com]
- 10. BRD7 enhances the radiosensitivity of nasopharyngeal carcinoma cells by negatively regulating USP5/METTL3 axis-mediated homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain-containing protein 7 sensitizes breast cancer cells to paclitaxel by activating Bcl2-antagonist/killer protein PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identification of BRD7 by whole-exome sequencing as a predictor for intermediate-stage hepatocellular carcinoma in patients undergoing TACE PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Polyclonal Antibody Specific for BRD7 and Detection of Its Expression Pattern in the Human Fetus PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 17. researchgate.net [researchgate.net]
- 18. pure.skku.edu [pure.skku.edu]
- 19. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 23. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays |
   Thermo Fisher Scientific SG [thermofisher.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Co-IP Protocol-How To Conduct A Co-IP Creative Proteomics [creative-proteomics.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 29. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 31. Monitoring gene expression: quantitative real-time rt-PCR PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. elearning.unite.it [elearning.unite.it]
- 33. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
- 34. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 35. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 36. Immunohistochemistry Procedure [sigmaaldrich.com]
- 37. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific US [thermofisher.com]
- 38. mit.edu [mit.edu]
- To cite this document: BenchChem. [The Significance of BRD7 in Cancer: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2624244#the-significance-of-brd7-in-various-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com